molecular formula C16H19NO4 B4413206 2-(1-butyl-1H-indol-3-yl)succinic acid

2-(1-butyl-1H-indol-3-yl)succinic acid

Cat. No.: B4413206
M. Wt: 289.33 g/mol
InChI Key: BROBDRSQJAMDRG-UHFFFAOYSA-N
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Description

2-(1-Butyl-1H-indol-3-yl)succinic acid is a novel synthetic compound designed for research and development purposes, merging an indole scaffold with a succinic acid moiety. The structural combination of the lipophilic 1-butyl-indole group and the hydrophilic dicarboxylic acid chain makes this molecule a subject of interest in several biochemical applications. It may serve as a key intermediate in organic synthesis for constructing more complex heterocyclic systems, such as quinazolinone derivatives, which are known to exhibit a wide range of biological activities . Researchers can explore its potential as a building block for developing new pharmaceutical candidates, given that succinic acid is a natural metabolite in the tricarboxylic acid (TCA) cycle and is recognized as a safe compound for regulating acidity in formulations . The presence of the succinic acid group also allows for the creation of various salts and derivatives, which can be crucial for modifying the physicochemical properties, solubility, and bioavailability of lead compounds in drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-butylindol-3-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-3-8-17-10-13(11-6-4-5-7-14(11)17)12(16(20)21)9-15(18)19/h4-7,10,12H,2-3,8-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROBDRSQJAMDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Succinic Acid Derivatives

Compound Name Molecular Formula Substituent/Modification Molecular Weight Key Applications/Bioactivity Reference
This compound C₁₆H₁₉NO₄ 1-Butylindole at C2 of succinic acid 289.33 g/mol Hypothesized: Enzyme inhibition, drug delivery
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (N-phthalylaspartic acid) C₁₂H₉NO₆ Phthalimide group at C2 263.20 g/mol Synthetic intermediate, polymer chemistry
2-(3-Methylthiophen-2-yl)succinic acid C₉H₁₀O₄S 3-Methylthiophene at C2 214.23 g/mol Precursor for anticonvulsant and antinociceptive agents
2-(1,3-Benzothiazol-2-ylthio)succinic acid C₁₀H₇NO₄S₂ Benzothiazole-thioether at C2 293.30 g/mol Industrial applications (market size analyzed)
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 6-Methylindole with acetic acid chain 189.21 g/mol Research chemical (safety data sheet available)
(E)-2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic acid C₁₉H₂₄O₅ Di-tert-butylphenol substituent 340.39 g/mol Nuclear receptor ligand, enzyme inhibitor (non-toxic)

Structural and Functional Differences

  • Indole vs. Benzothiazole Substituents: Indole derivatives (e.g., 2-(6-methylindol-3-yl)acetic acid) are associated with neuromodulatory and anti-inflammatory activities . Benzothiazole-thioether derivatives (e.g., 2-(1,3-benzothiazol-2-ylthio)succinic acid) are explored for industrial uses, such as corrosion inhibitors or polymer additives, due to their sulfur-based reactivity .
  • Aromatic vs. Aliphatic Modifications :

    • Phthalimide-substituted succinic acid (N-phthalylaspartic acid) is used in peptide synthesis and biodegradable polymers, leveraging its rigid aromatic structure .
    • The 3-methylthiophene analog exhibits anticonvulsant activity, likely due to its heterocyclic moiety interacting with ion channels .

Bioactivity and Toxicity

  • Enzyme Inhibition: 2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic acid shows multi-target bioactivity as a nuclear receptor ligand, protease inhibitor, and ion channel modulator with low toxicity . This suggests that bulky aromatic substituents on succinic acid can enhance selectivity for biological targets. In contrast, unmodified succinic acid is non-toxic and used in drug delivery systems for its biocompatibility .
  • Pharmacokinetics: Substituted benzylidene derivatives (e.g., with di-tert-butylphenol) demonstrate favorable drug-likeness properties in silico, including bioavailability and metabolic stability .

Industrial and Environmental Relevance

  • Bio-Based Production: Succinic acid derivatives are increasingly synthesized via microbial fermentation (e.g., using Actinobacillus succinogenes) to reduce reliance on petrochemicals. Bio-based routes lower CO₂ emissions by 70% compared to maleic anhydride-derived methods . The global market for bio-succinic acid is projected to grow 90% annually, driven by demand for sustainable polymers and pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-butyl-1H-indol-3-yl)succinic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling indole derivatives with succinic acid precursors. For example, indole-3-carboxylic acid derivatives can undergo alkylation with butyl groups via nucleophilic substitution under reflux conditions. Catalysts like palladium or copper complexes (e.g., Pd(OAc)₂) may enhance specificity and yield . Optimization strategies include:

  • Experimental Design : Use a Plackett-Burman design (Table 3, ) or Central Composite Design (Table 4, ) to screen critical variables (e.g., temperature, pH, catalyst concentration).
  • Purification : Employ column chromatography with silica gel or preparative HPLC for isolation.

Q. How can the structural conformation of this compound be validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., indole NH at δ 10–12 ppm, succinic acid carboxyl groups at δ 2.5–3.5 ppm).
  • X-ray Diffraction : Refine crystal structures using SHELXL (SHELX suite, ) to resolve bond angles and torsional strain in the indole-succinic acid linkage.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₉NO₄: 290.13).

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology : Given structural similarities to plant growth regulators (e.g., 2-(quinolin-4-ylthio)succinic acid derivatives ):

  • In Vitro Assays : Test auxin-like activity using Arabidopsis root elongation inhibition assays.
  • Molecular Docking : Simulate interactions with auxin-binding proteins (e.g., TIR1/AFB receptors) using AutoDock Vina .

Advanced Research Questions

Q. How can reaction pathways for succinic acid derivatives be modeled to predict byproduct formation?

  • Methodology : Kinetic modeling of oxidation or coupling reactions (e.g., furfural oxidation to succinic acid ):

  • Reaction Network : Identify intermediates (e.g., 2-hydroxyfuran, maleic acid) and rate constants via Arrhenius equations.
  • Parameter Estimation : Use numerical solvers (e.g., MATLAB’s ODE45) to fit experimental data (40–90°C range ).
  • Statistical Validation : Calculate parameter correlations (e.g., R² > 0.95) and sensitivity analysis to prioritize dominant pathways .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for indole-succinic acid hybrids?

  • Methodology :

  • Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps for reactivity prediction.
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO/water) using GROMACS to assess conformational stability .
  • Pharmacophore Modeling : Align analogs (e.g., 2-(1-allyl-indol-3-yl)acetic acid ) to identify critical hydrogen-bonding motifs.

Q. How should researchers address discrepancies in analytical data (e.g., HPLC purity vs. bioassay results)?

  • Methodology :

  • Multivariate Analysis : Apply UPLC fingerprinting (e.g., 19 characteristic peaks for succinic acid derivatives ) with PCA to cluster batches by impurity profiles.
  • Orthogonal Techniques : Cross-validate using ²D-NMR (HSQC, HMBC) to detect stereochemical impurities undetected by HPLC.
  • Bioassay Correlation : Perform dose-response curves to distinguish between active compounds and matrix effects .

Methodological Notes

  • Key Citations : SHELX for crystallography , Plackett-Burman/Central Composite designs for optimization , and kinetic models for reaction networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-butyl-1H-indol-3-yl)succinic acid
Reactant of Route 2
2-(1-butyl-1H-indol-3-yl)succinic acid

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